3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
Overview
Description
3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The compound has shown significant biochemical and physiological effects in various studies. It has been reported to inhibit the activity of certain enzymes and proteins involved in cell growth and division. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has shown significant antimicrobial activity against a wide range of microorganisms.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in lab experiments include its potential as an anticancer and antimicrobial agent, its relatively easy synthesis, and its ability to inhibit the activity of certain enzymes and proteins. The limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One direction is to further investigate its potential as an anticancer and antimicrobial agent. Another direction is to study its potential as an anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies. Further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
The compound has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been studied for its potential application as an antimicrobial agent. It has shown significant activity against a wide range of microorganisms, including bacteria and fungi.
properties
IUPAC Name |
3-methoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-6-8-13(9-7-12)17-20-16(24-21-17)11-19-18(22)14-4-3-5-15(10-14)23-2/h3-10H,11H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNFZDCYAFYEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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